An In-depth Technical Guide to the Synthesis of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate
An In-depth Technical Guide to the Synthesis of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate
Introduction
Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is a key building block in contemporary medicinal chemistry, most notably as a crucial intermediate in the synthesis of the antipsychotic drug Cariprazine.[1][2] The structural motif of a 4-aminocyclohexylacetic acid core provides a versatile scaffold for the development of various therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle on the amine functionality, facilitating multi-step synthetic campaigns. This guide provides a comprehensive overview of a robust and widely utilized synthetic route to this valuable intermediate, focusing on the practical aspects and chemical principles that underpin each transformation. We will primarily detail the synthesis commencing from 4-nitrophenylacetic acid, a common and economically viable starting material.
Strategic Overview: From Aromatic Precursor to Saturated Scaffold
The synthesis of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate from 4-nitrophenylacetic acid is a multi-step process that hinges on two pivotal transformations: the reduction of both the nitro group and the aromatic ring, and the subsequent protection of the resulting amine. The stereochemistry of the final product, specifically the trans isomer, is often a critical parameter for its utility in pharmaceutical synthesis.[3][4] The synthetic strategy is designed to favor the formation of this desired stereoisomer.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic workflow.
Part 1: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid
The initial and most critical step is the simultaneous reduction of the nitro group and the aromatic ring of 4-nitrophenylacetic acid. This transformation is typically achieved through catalytic hydrogenation under pressure. The choice of catalyst and reaction conditions is paramount for achieving high yield and, crucially, for controlling the stereoselectivity of the reaction to favor the desired trans isomer.
Mechanism and Stereochemical Considerations
The catalytic hydrogenation of a substituted benzene ring is a complex process involving the adsorption of the aromatic ring onto the catalyst surface followed by the sequential addition of hydrogen atoms. The substituent on the ring can influence the mode of adsorption and, consequently, the stereochemical outcome of the hydrogenation. In the case of 4-nitrophenylacetic acid, the hydrogenation proceeds in two stages: the rapid reduction of the nitro group to an amine, followed by the slower reduction of the aromatic ring. The formation of a mixture of cis and trans isomers is common, with the trans isomer often being the thermodynamically more stable product.[3][4]
Experimental Protocol: Two-Stage Hydrogenation
A preferred method for maximizing the yield of the trans isomer involves a two-stage hydrogenation process, as detailed in various patents.[4][5] This approach allows for better control over the reaction parameters for each reduction step.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Nitrophenylacetic Acid | 98% | Commercially Available |
| Palladium on Carbon (10% Pd/C) | 50% water wet | Commercially Available |
| Raney Nickel (Raney-Ni) | Slurry in water | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Water | Deionized | - |
| Hydrogen Gas | High Purity | - |
Step 1: Reduction of the Nitro Group
-
Reaction Setup: A high-pressure autoclave reactor is charged with 4-nitrophenylacetic acid and a suitable solvent, typically water or a protic solvent like ethanol.[3][5]
-
Catalyst Addition: A slurry of 10% Pd/C catalyst is added to the reactor. The amount of catalyst can range from 5-10% by weight relative to the starting material.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 0.1-0.6 bar. The reaction mixture is stirred and heated to a temperature of 40-50°C.[5] The progress of the reaction is monitored by the cessation of hydrogen uptake. This first stage selectively reduces the nitro group to an amine, yielding 4-aminophenylacetic acid as an intermediate.
Step 2: Reduction of the Aromatic Ring
-
Increase in Pressure and Temperature: Without isolating the intermediate, the reaction conditions are intensified to facilitate the hydrogenation of the aromatic ring. The hydrogen pressure is increased to 1-4 bar, and the temperature is raised to 50-60°C.[5] Some procedures describe the use of Raney-Ni as a co-catalyst or the sole catalyst for this step, which may require higher pressures and temperatures.[4][6]
-
Reaction Monitoring: The reaction is continued until hydrogen uptake ceases, indicating the complete saturation of the aromatic ring to form 4-aminocyclohexylacetic acid.
-
Work-up and Isolation: After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude 4-aminocyclohexylacetic acid as a mixture of cis and trans isomers.
Rationale for the Two-Stage Approach:
This staged approach provides better control over the exothermic reduction of the nitro group at lower pressure and temperature, enhancing safety. The subsequent increase in pressure and temperature is then optimized for the more demanding aromatic ring hydrogenation. This method has been shown to favor the formation of the desired trans isomer.[3][4]
Part 2: Esterification of 4-Aminocyclohexylacetic Acid
The carboxylic acid functionality of 4-aminocyclohexylacetic acid is converted to its ethyl ester in this step. A classic Fischer esterification is a common and effective method.
Experimental Protocol: Fischer Esterification
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Aminocyclohexylacetic Acid | Crude from previous step | - |
| Ethanol | Anhydrous | Commercially Available |
| Sulfuric Acid or HCl gas | Concentrated | Commercially Available |
| Sodium Bicarbonate | Saturated solution | - |
| Sodium Sulfate | Anhydrous | Commercially Available |
| Ethyl Acetate | Reagent Grade | Commercially Available |
Procedure:
-
Reaction Setup: The crude 4-aminocyclohexylacetic acid is dissolved or suspended in a large excess of anhydrous ethanol, which serves as both the reactant and the solvent.
-
Acid Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid or anhydrous hydrogen chloride gas, is carefully added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting material.
-
Work-up and Isolation:
-
The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield crude ethyl 2-(4-aminocyclohexyl)acetate. The product is often obtained as its hydrochloride salt if HCl is used as the catalyst.[1]
-
Part 3: Boc Protection of Ethyl 2-(4-aminocyclohexyl)acetate
The final step in the synthesis is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis, typically achieved using di-tert-butyl dicarbonate (Boc anhydride).
Experimental Protocol: Boc Protection
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 2-(4-aminocyclohexyl)acetate | Crude from previous step | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 97% | Commercially Available |
| Triethylamine (Et₃N) or NaOH | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) or THF | Anhydrous | Commercially Available |
| Water | Deionized | - |
| Sodium Sulfate | Anhydrous | Commercially Available |
Procedure:
-
Reaction Setup: Ethyl 2-(4-aminocyclohexyl)acetate is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: A base, typically triethylamine or an aqueous solution of sodium hydroxide, is added to the solution to act as a proton scavenger.[7]
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by TLC until the starting amine is consumed.
-
Work-up and Purification:
-
The reaction mixture is diluted with water, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-[4-(trans-Boc-amino)cyclohexyl]acetate.
-
Characterization Data
The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.
Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate:
-
Appearance: White to off-white solid.[8]
-
Molecular Formula: C₁₅H₂₇NO₄[9]
-
Molecular Weight: 285.38 g/mol [9]
-
¹H NMR (CDCl₃, 400 MHz): δ 4.50 (br s, 1H), 4.12 (q, J = 7.1 Hz, 2H), 3.45 (br s, 1H), 2.18 (d, J = 6.8 Hz, 2H), 1.95-1.80 (m, 2H), 1.80-1.65 (m, 1H), 1.44 (s, 9H), 1.25 (t, J = 7.1 Hz, 3H), 1.20-0.95 (m, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 172.9, 155.3, 79.2, 60.3, 44.2, 40.8, 35.0, 32.4, 28.4, 14.2.
-
Mass Spectrometry (ESI+): m/z 286.2 [M+H]⁺.
Safety and Handling
-
4-Nitrophenylacetic Acid: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and should only be performed in a properly designed and maintained high-pressure reactor by trained personnel. The catalysts (Pd/C and Raney-Ni) are pyrophoric when dry and should be handled with care.
-
Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle with extreme care and appropriate PPE.
-
Organic Solvents: Many of the organic solvents used are flammable and may be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
Conclusion
The synthesis of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate from 4-nitrophenylacetic acid is a well-established and scalable route. The key to a successful synthesis lies in the careful control of the catalytic hydrogenation step to maximize the yield of the desired trans isomer. The subsequent esterification and Boc protection are robust and high-yielding transformations. This guide provides a detailed framework for researchers and drug development professionals to confidently approach the synthesis of this important pharmaceutical intermediate.
References
- Google Patents. The preparation method of 2-(4-aminocyclohexyl)
-
ResearchGate. US008802888B2. [Link]
- Google Patents. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Google Patents. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Google Patents. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
-
PubChem. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | C15H27NO4 | CID 66626875. [Link]
-
Gsrs. ETHYL 2-(TRANS-4-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXYL)ACETATE. [Link]
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ResearchGate. Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. [Link]
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PubChemLite. Ethyl 2-[4-(boc-amino)cyclohexyl]acetate. [Link]
-
WIPO Patentscope. WO/2010/070368 PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCL. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
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